2-(4-hydroxy-1H-indol-1-yl)acetic acid
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Overview
Description
2-(4-hydroxy-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(4-hydroxy-1H-indol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and microbial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Uniqueness
2-(4-hydroxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(4-hydroxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-5-11(8)6-10(13)14/h1-5,12H,6H2,(H,13,14) |
InChI Key |
RVGIZAZHMNWYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)O |
Origin of Product |
United States |
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